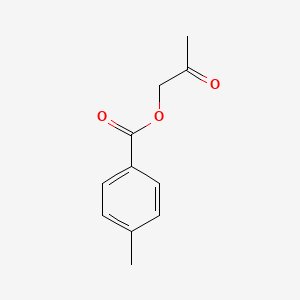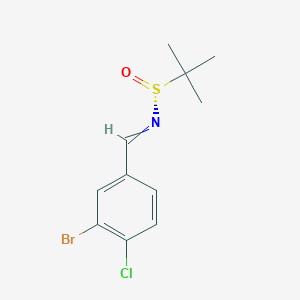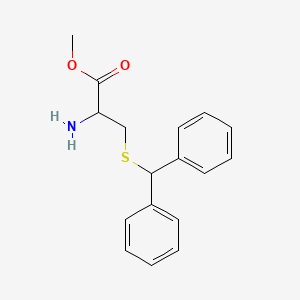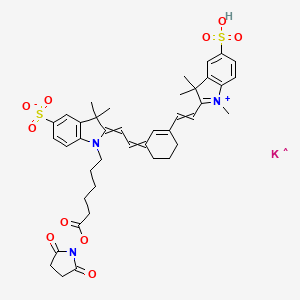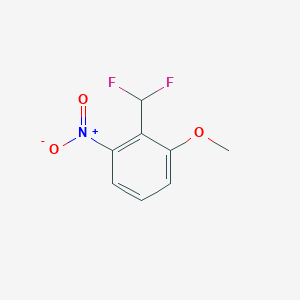
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid is an organic compound with a complex structure It features a bromine atom, an ethyl group, and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid typically involves the bromination of 4-ethylphenyl derivatives followed by the introduction of the propanoic acid group. One common method includes the reaction of 3-bromo-4-ethylbenzene with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-ethylphenyl-2-methylpropanoic acid.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-bromo-4-ethylbenzoic acid or 3-bromo-4-ethylbenzaldehyde.
Reduction: Formation of 4-ethylphenyl-2-methylpropanoic acid.
Substitution: Formation of derivatives such as 3-hydroxy-4-ethylphenyl-2-methylpropanoic acid or 3-amino-4-ethylphenyl-2-methylpropanoic acid.
Scientific Research Applications
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the propanoic acid group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of an ethyl group.
2-(3-Bromo-4-ethylphenyl)-2-ethylpropanoic acid: Similar structure but with an additional ethyl group on the propanoic acid moiety.
2-(3-Chloro-4-ethylphenyl)-2-methylpropanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid is unique due to the specific combination of the bromine atom, ethyl group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15BrO2/c1-4-8-5-6-9(7-10(8)13)12(2,3)11(14)15/h5-7H,4H2,1-3H3,(H,14,15) |
InChI Key |
YECFRBRQWHGKSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





